7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid
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Overview
Description
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of free radical cyclization cascades is also notable for constructing complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, ethers, or amides.
Scientific Research Applications
7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Another benzofuran derivative with a similar core structure but different functional groups.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino group and a chloro group, offering different chemical properties and applications.
Uniqueness: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and diverse applications in research and industry.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2,(H,11,12) |
InChI Key |
NOYVAYGFQLQMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)C(=O)O |
Origin of Product |
United States |
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